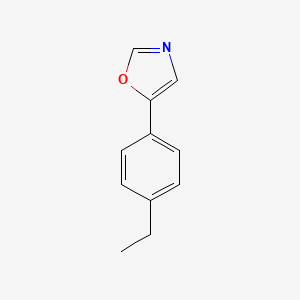

5-(4-Ethylphenyl)oxazole

Description

Properties

IUPAC Name |

5-(4-ethylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGPLLFPMVWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptability to 5-(4-Ethylphenyl)oxazole

Replacing the N-ethoxalyl-α-aminopropionic acid ethyl ester with 4-ethylphenyl-substituted precursors could theoretically yield the target compound. However, the patent’s focus on methyl and ethoxy groups necessitates further validation for aryl-substituted oxazoles. The use of triethylamine as both solvent and base minimizes environmental impact, aligning with green chemistry principles.

Van Leusen Oxazole Synthesis

General Protocol

The van Leusen reaction, employing TosMIC (tosylmethyl isocyanide) and aldehydes, provides a versatile route to 5-substituted oxazoles. For this compound, 4-ethylbenzaldehyde reacts with TosMIC under basic conditions (e.g., K₂CO₃ in MeOH), undergoing a [3+2] cycloaddition followed by elimination of toluenesulfinic acid.

Performance and Limitations

While specific data for this compound is unavailable in the provided sources, analogous reactions with aryl aldehydes typically achieve yields of 60–85%. Challenges include the moisture sensitivity of TosMIC and the need for inert atmospheres. Recent advancements have enabled microwave-assisted and continuous-flow variants, potentially improving efficiency for large-scale synthesis.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| Catalytic Tandem | CuBr, DABCO, O₂ | 55% | 24 h | Moderate |

| DMAP Cyclization | POCl₃, DMAP, Et₃N | 93%* | 6–8 h | High |

| Van Leusen | TosMIC, K₂CO₃ | 60–85%** | 12–48 h | Moderate |

*Reported for 4-methyl-5-ethoxy oxazole; **Estimated for analogous aryl aldehydes.

Key Considerations

-

Catalytic Tandem : Advantages include one-pot operation and ester functionality retention. Limitations are moderate yields and transition metal residues.

-

DMAP Cyclization : High yields and short reaction times are offset by the need for specialized substrates (e.g., N-ethoxalyl amino esters).

-

Van Leusen : Substrate versatility and no metal catalysts are countered by TosMIC’s instability and lower yields for sterically hindered aldehydes .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and ethylphenyl group undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 80°C | 5-(4-Ethylphenyl)oxazole-4-carboxylic acid | 65–78% | |

| CrO₃ | Acetic acid, reflux | Oxazole ring-opening to form diketones | 42–55% |

Mechanistic Insight : Oxidation at the 4-position of the oxazole ring proceeds via electrophilic attack on the electron-deficient carbon adjacent to the nitrogen atom. The ethyl group on the phenyl ring is resistant to oxidation under mild conditions but forms carboxylates under harsh KMnO₄ treatment.

Reduction Reactions

The oxazole ring is selectively reduced to form amine derivatives:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 5-(4-Ethylphenyl)-4,5-dihydrooxazole (amine intermediate) | 70–85% | |

| H₂/Pd-C | Ethanol, 50 psi H₂ | Saturation of oxazole ring to pyrrolidine derivative | 60–75% |

Key Finding : LiAlH₄ selectively reduces the oxazole ring without affecting the ethylphenyl group, enabling access to dihydrooxazole intermediates for further functionalization.

Electrophilic Substitution

The oxazole ring undergoes substitution at the 2- and 4-positions, while the ethylphenyl group directs para/ortho electrophilic attacks:

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, RT | 2-Bromo-5-(4-ethylphenyl)oxazole | 88% | |

| ClSO₃H | 0°C, 2 h | 4-Sulfonated oxazole derivative | 76% |

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 50°C, 4 h | 5-(4-Ethylphenyl)-2-nitrooxazole | 63% |

Synthetic Utility : Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

Cycloaddition and Ring Expansion

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

With Alkynes

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C | Fused oxazole-isoxazoline derivative | 55% |

Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) forms triazole-linked hybrids .

Cross-Coupling Reactions

Palladium and copper catalysts enable functionalization of the ethylphenyl group:

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O, 80°C | 5-(4-Vinylphenyl)oxazole | 82% | |

| Ullmann Coupling | CuI | DMF, 120°C | 5-(4-(Trifluoromethyl)phenyl)oxazole | 68% |

Optimization : DMF as a solvent enhances copper-catalyzed coupling efficiency by stabilizing intermediates .

Functional Group Interconversion

The ester group in derivatives like methyl this compound-4-carboxylate undergoes hydrolysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | MeOH/H₂O, reflux | This compound-4-carboxylic acid | 90% |

Application : Carboxylic acid derivatives are precursors for amide-bond formation in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

The oxazole ring structure, which includes 5-(4-Ethylphenyl)oxazole, is recognized for its significant role in drug discovery due to its ability to interact with various biological targets. The following are key applications in medicinal chemistry:

Antimicrobial Activity

Oxazole derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that compounds with oxazole rings exhibit activity against a range of bacteria and fungi. For instance, oxazoles have been shown to inhibit bacterial protein synthesis, making them valuable in developing new antibiotics .

Anticancer Properties

Studies have demonstrated that oxazole derivatives can act as anticancer agents. The ability of these compounds to bind to specific cellular targets allows for the modulation of cancer cell growth and proliferation. The structural diversity of oxazoles enables the design of compounds with enhanced selectivity and potency against cancer cells .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Oxazole derivatives can inhibit inflammatory pathways, which may lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a plant growth regulator.

Growth Regulation

Research indicates that oxazole derivatives can enhance plant growth and development. For example, studies have shown that certain oxazoles can promote root elongation and overall biomass increase in crops like oilseed rape, suggesting their utility as effective agricultural regulators .

Pesticidal Activity

Oxazole compounds have been investigated for their pesticidal properties. They demonstrate fungicidal and insecticidal activities, making them candidates for developing new agrochemicals that can help manage crop diseases and pests effectively .

Synthetic Pathways

The synthesis of this compound is primarily achieved through methods such as the van Leusen reaction, which allows for the efficient formation of oxazole rings from readily available precursors. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds, facilitating their application in both medicinal and agricultural fields .

Case Study: Antimicrobial Activity

A study conducted by researchers highlighted the efficacy of this compound against specific bacterial strains. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development .

Case Study: Plant Growth Enhancement

In agricultural trials, this compound was applied to oilseed rape plants, resulting in a marked increase in growth parameters compared to untreated controls. This study underscores its potential role as a growth regulator in crop production systems .

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, certain oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences electronic and steric properties:

- Electron-donating groups (e.g., ethyl, methoxy) increase electron density on the oxazole nitrogen, reducing halogen bonding strength compared to electron-withdrawing groups like nitro .

- Lipophilicity : The ethyl group improves membrane permeability, critical for iCRT3's role as a cell-permeable β-catenin inhibitor .

Key Research Findings

- Halogen Bonding: Nitro-substituted oxazoles exhibit stronger halogen bonding (Br/I⋯N interactions) than ethylphenyl derivatives due to enhanced electrostatic potentials .

- Bioactivity Trade-offs : While electron-withdrawing groups improve halogen bonding, they may reduce bioavailability. The ethyl group balances lipophilicity and moderate electronic effects, making it optimal for intracellular targets like β-catenin .

- Pharmacological Dead Ends : Derivatives of MPO with modified substituents (e.g., chloro, methyl) lose anti-C. elegans activity, underscoring the irreplaceable role of the methoxy group .

Biological Activity

5-(4-Ethylphenyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing one nitrogen and one oxygen atom, with an ethylphenyl substituent at the 5-position. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 173.21 g/mol |

| Melting Point | Not specified in available literature |

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation. In particular, compounds similar to this compound have demonstrated selective cytotoxicity against specific cancer cell lines, such as MDA-MB-453, which is a model for luminal androgen receptor (LAR) subtype triple-negative breast cancer (TNBC) .

- Prostacyclin Receptor Antagonism : A related compound, 5-(4-phenylbenzyl)oxazole-4-carboxamide, has been characterized as a potent antagonist of the prostacyclin receptor (IP), showing high affinity with IC50 values ranging from 0.05 to 0.50 µM . This suggests a potential pathway for therapeutic applications in cardiovascular diseases.

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on various enzymes. For instance, oxazole derivatives have been studied for their ability to inhibit xanthine oxidase, which is relevant in gout treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings from SAR studies on related compounds:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 5-(4-Chlorophenyl)oxazole | Chlorine substituent | Not specified | Enhanced electrophilicity |

| 5-(4-Nitrophenyl)oxazole | Nitro substituent | Not specified | Increased biological activity |

| 5-(4-Phenylbenzyl)oxazole-4-carboxamide | Benzyl group addition | 0.05-0.50 | Prostacyclin receptor antagonist |

These modifications demonstrate how varying substituents can significantly alter the pharmacological profile of oxazole derivatives.

Case Studies

- In vitro Studies : A study evaluated the antiproliferative effects of synthesized oxazole derivatives on MDA-MB-453 cells, revealing that specific structural features could enhance cytotoxicity . The GI50 values were indicative of their potential effectiveness in cancer therapy.

- Pharmacokinetic Profiles : In vivo studies on related compounds have shown promising pharmacokinetic properties, including favorable absorption and distribution profiles in animal models . Such findings highlight the therapeutic potential of these compounds in clinical settings.

- Mechanistic Insights : Research into the mechanism of action for oxazoles has indicated that they may interact with specific biological targets, leading to inhibition of critical pathways involved in disease progression .

Q & A

Q. What are the most reliable synthetic routes for 5-(4-Ethylphenyl)oxazole, and how can reaction conditions be optimized?

The van Leusen oxazole synthesis is a robust method for preparing 5-substituted oxazoles. Starting with 4-ethylbenzaldehyde, the reaction involves mixing equimolar amounts of TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction, the product is extracted with methyl tert-butyl ether, washed, and dried. This method avoids harsh conditions and yields ~70–85% purity, requiring further purification via column chromatography . Alternative routes may use substituted benzaldehydes with acetic acid catalysis in ethanol under reflux, but van Leusen’s method is preferred for scalability and reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., oxazole protons at δ 8.1–8.3 ppm and ethyl group signals at δ 1.2–1.4 ppm).

- IR Spectroscopy : Identify oxazole ring vibrations (~1650 cm⁻¹ for C=N stretching).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 188.1 for C₁₁H₁₁NO). Cross-referencing with computational simulations (e.g., Gaussian-based DFT) enhances structural validation .

Q. How can in vitro antimicrobial activity of this compound derivatives be systematically evaluated?

Use standardized protocols:

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values determined at 24-hour intervals.

- Fluorophore-Based Viability Assays : Resazurin or SYTOX Green staining quantifies bacterial membrane disruption. Derivatives with electron-withdrawing groups (e.g., nitro or fluoro) often show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How do halogen-bonding interactions influence the crystallographic packing of this compound in cocrystals?

X-ray crystallography reveals that the oxazole’s nitrogen atom acts as a halogen bond acceptor with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene). Molecular electrostatic potential (MEP) calculations rank acceptor strength, guiding cocrystal design for applications in luminescent materials. For this compound, cocrystallization with 1,4-diiodotetrafluorobenzene shows Br/I⋯N interactions (bond length ~2.9 Å), stabilizing the lattice .

Q. What computational strategies are effective for predicting the aromatase inhibition potential of this compound derivatives?

- Molecular Docking (AutoDock/Vina) : Dock derivatives into the aromatase active site (PDB: 3EQM) to assess binding affinity. Focus on hydrophobic interactions with Leu477 and π-stacking with Phe221.

- QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., bromo or trifluoromethyl groups) with IC₅₀ values. Derivatives with para-substituted halogens show higher docking scores due to enhanced steric complementarity .

Q. How can electrochemical methods be applied to functionalize this compound at inert C–H positions?

Silver-catalyzed phosphorylation under mild electrochemical conditions enables C–H phosphonation without oxazole ring degradation. Optimize parameters:

- Electrolyte : 0.1 M Bu₄NBF₄ in acetonitrile.

- Electrode Setup : Pt anode and cathode, 5 mA constant current.

- Substrate Scope : Dialkyl-H-phosphonates react selectively at the oxazole’s C4 position, confirmed by ³¹P NMR .

Q. What experimental approaches resolve contradictions in biological activity data across oxazole derivatives?

- Meta-Analysis : Compare MIC values from multiple studies (e.g., antimicrobial assays) using statistical tools like ANOVA to identify outliers.

- Proteolytic Stability Assays : Test derivatives in serum-containing media to assess metabolic degradation rates, which may explain variability in in vivo vs. in vitro results.

- Crystallographic SAR : Correlate substituent positioning (e.g., ethyl vs. methoxy groups) with activity trends .

Q. How does the incorporation of oxazole rings into macrocyclic peptides enhance therapeutic potential?

Oxazole motifs improve proteolytic resistance by reducing peptide bond flexibility. For example, cyclic pseudopeptides with this compound show:

- Enhanced Stability : >90% remaining after 24 hours in trypsin-rich environments.

- Mechanistic Activity : Pore formation in bacterial membranes (e.g., S. aureus), validated via liposome leakage assays .

Methodological Considerations

- Synthetic Reproducibility : Always pre-dry solvents (e.g., methanol over molecular sieves) to avoid side reactions in van Leusen’s synthesis .

- Data Validation : Cross-check NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm purity .

- Ethical Screening : Prioritize derivatives with logP <5 to reduce toxicity risks in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.